Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Guide
Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a valuable compound in glycobiology research. This document outlines detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and chemical pathway.
Synthetic Strategy Overview
The synthesis of the target molecule initiates from the readily available starting material, N-acetyl-D-glucosamine. The proposed synthetic route involves a three-step process:
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Protection of the 4 and 6-hydroxyl groups: This is achieved through the formation of a benzylidene acetal, which selectively protects these positions.
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Oxidation to the corresponding lactone: The anomeric carbon of the protected N-acetyl-D-glucosamine derivative is oxidized to form the glucono-1,5-lactone.
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Formation of the hydroximo-1,5-lactone: The final step involves the reaction of the lactone with hydroxylamine to yield the desired product.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (Intermediate 1)
This procedure is adapted from the synthesis of a similar benzylidene-protected glucosamine derivative.
Materials:
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N-acetyl-D-glucosamine
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Benzaldehyde dimethyl acetal
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p-Toluenesulfonic acid (catalytic amount)
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N,N-Dimethylformamide (DMF)
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Saturated sodium bicarbonate solution
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Hexanes
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Ethyl acetate
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Dichloromethane
Procedure:
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Dissolve N-acetyl-D-glucosamine in DMF.
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Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.
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Stir the reaction mixture at room temperature for approximately 3 hours.
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Remove the DMF under reduced pressure (in vacuo).
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Suspend the resulting residue in a saturated sodium bicarbonate solution and filter the solid.
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Wash the filtered residue with a mixture of hexanes, ethyl acetate, and dichloromethane (e.g., in a 4:1:0.5 ratio).
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Dry the resulting solid under vacuum to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose.
Step 2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (Intermediate 2)
This protocol is based on the oxidation of a similar protected N-acetyl-glucosamine derivative to its corresponding lactone.
Materials:
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2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (from Step 1)
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Activated Manganese (IV) oxide (MnO₂)
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Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
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Dissolve the benzylidene-protected glucosamine from Step 1 in anhydrous dichloromethane.
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Add activated MnO₂ to the solution.
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Reflux the mixture for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter off the MnO₂ under reduced pressure.
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Concentrate the filtrate to obtain the crude product.
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Purify the residue by column chromatography to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.
Step 3: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone (Final Product)
This procedure is a general method for the formation of hydroxamic acids/oximes from lactones, adapted for this specific substrate.
Materials:
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2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (from Step 2)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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A suitable base (e.g., Sodium bicarbonate, Sodium methoxide, or an organic base like triethylamine)
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A suitable solvent system (e.g., Methanol, Ethanol, or a biphasic system like Ethyl acetate/Water)
Procedure:
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Dissolve the lactone from Step 2 in the chosen solvent.
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In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with the base in the same solvent.
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Add the hydroxylamine solution to the lactone solution.
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Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of the starting material. The reaction time may vary.
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Upon completion, neutralize the reaction mixture if necessary.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone.
Data Presentation
The following table summarizes the key physical and chemical data for the starting material and the synthesized intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| N-acetyl-D-glucosamine | C₈H₁₅NO₆ | 221.21 | White solid | 202-204 |
| 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose | C₁₅H₁₉NO₆ | 309.32 | White solid | - |
| 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone | C₁₅H₁₇NO₆ | 307.30 | Solid | - |
| Final Product | C₁₅H₁₈N₂O₆ | 322.32 | Solid | 229-231[1] |
Note: The melting point for the final product is reported from a commercial source. Experimental values for intermediates should be determined upon synthesis.
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
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Mass Spectrometry (MS): To determine the molecular weight of the compounds.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
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Melting Point Analysis: To determine the purity of the solid compounds.
Chemical Reaction Pathway
The following diagram illustrates the chemical transformations involved in the synthesis.
Safety Precautions
Standard laboratory safety procedures should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.
This guide provides a robust framework for the synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. The provided protocols are based on established chemical transformations and can be optimized for specific laboratory conditions.
